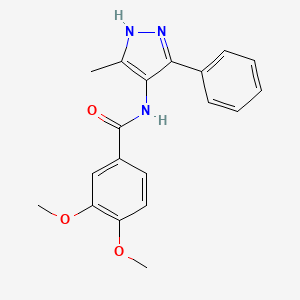![molecular formula C36H38O16 B12578719 [(4S,5S)-5-[(2S,4S,5S)-4,5-dihydroxy-6-(hydroxymethyl)-2-[4-[(2S)-7-hydroxy-4-oxo-2,3-dihydrochromen-2-yl]phenoxy]oxan-3-yl]oxy-3,4-dihydroxyoxolan-3-yl]methyl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B12578719.png)
[(4S,5S)-5-[(2S,4S,5S)-4,5-dihydroxy-6-(hydroxymethyl)-2-[4-[(2S)-7-hydroxy-4-oxo-2,3-dihydrochromen-2-yl]phenoxy]oxan-3-yl]oxy-3,4-dihydroxyoxolan-3-yl]methyl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “[(4S,5S)-5-[(2S,4S,5S)-4,5-dihydroxy-6-(hydroxymethyl)-2-[4-[(2S)-7-hydroxy-4-oxo-2,3-dihydrochromen-2-yl]phenoxy]oxan-3-yl]oxy-3,4-dihydroxyoxolan-3-yl]methyl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate” is a complex organic molecule. It features multiple hydroxyl groups, aromatic rings, and a chromen-2-yl moiety, indicating potential biological activity and applications in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including protection and deprotection of functional groups, selective oxidation and reduction reactions, and coupling reactions to form the desired bonds. The specific synthetic route would depend on the availability of starting materials and the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to minimize costs and maximize yield. This could include the use of automated synthesis equipment, large-scale reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Reagents such as NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).
Substitution: Conditions such as Friedel-Crafts alkylation or acylation for electrophilic substitution.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups could yield ketones or aldehydes, while reduction of the carbonyl groups could yield alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology
In biology, the compound’s multiple hydroxyl groups and aromatic rings suggest potential activity as an enzyme inhibitor or a ligand for receptor binding studies.
Medicine
In medicine, the compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, antioxidant, or anticancer properties.
Industry
In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its complex structure and functional groups.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with biological targets. For example, it could act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. Alternatively, it could interact with receptors on the cell surface to modulate signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other complex organic molecules with multiple hydroxyl groups, aromatic rings, and chromen-2-yl moieties. Examples could include flavonoids, polyphenols, and other natural products.
Uniqueness
The uniqueness of this compound lies in its specific arrangement of functional groups and the potential for diverse chemical reactions and biological activities. Its complex structure may confer unique properties that are not found in simpler molecules.
Properties
Molecular Formula |
C36H38O16 |
|---|---|
Molecular Weight |
726.7 g/mol |
IUPAC Name |
[(4S,5S)-5-[(2S,4S,5S)-4,5-dihydroxy-6-(hydroxymethyl)-2-[4-[(2S)-7-hydroxy-4-oxo-2,3-dihydrochromen-2-yl]phenoxy]oxan-3-yl]oxy-3,4-dihydroxyoxolan-3-yl]methyl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C36H38O16/c1-46-27-12-18(2-10-23(27)39)3-11-29(41)47-16-36(45)17-48-35(33(36)44)52-32-31(43)30(42)28(15-37)51-34(32)49-21-7-4-19(5-8-21)25-14-24(40)22-9-6-20(38)13-26(22)50-25/h2-13,25,28,30-35,37-39,42-45H,14-17H2,1H3/t25-,28?,30+,31-,32?,33+,34+,35-,36?/m0/s1 |
InChI Key |
GSIREHLZHMQJNR-ZJQMMDAYSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)C=CC(=O)OCC2(CO[C@H]([C@H]2O)OC3[C@H]([C@@H](C(O[C@H]3OC4=CC=C(C=C4)[C@@H]5CC(=O)C6=C(O5)C=C(C=C6)O)CO)O)O)O)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)OCC2(COC(C2O)OC3C(C(C(OC3OC4=CC=C(C=C4)C5CC(=O)C6=C(O5)C=C(C=C6)O)CO)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


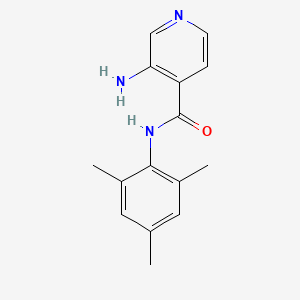

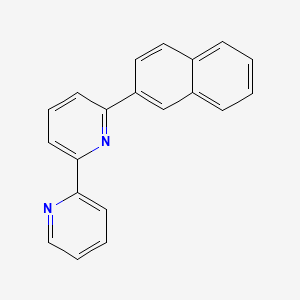
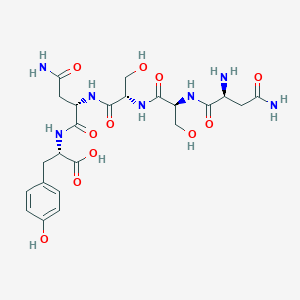
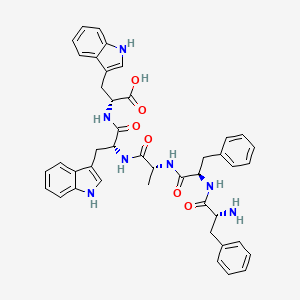

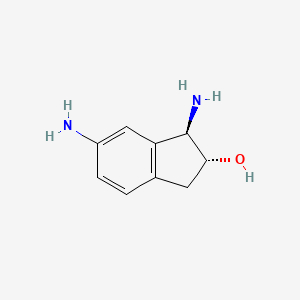
![3-(Octadecyloxy)-6-[2-(1,3-thiazol-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12578683.png)
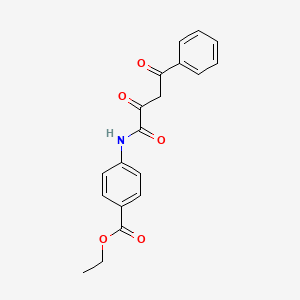
![3-[1-[[3-[[5-[(4-Azido-2-hydroxy-5-iodobenzoyl)amino]pentyl]hydroxyphosphinyl]-2-hydroxypropyl]amino]ethyl]benzoic acid](/img/structure/B12578706.png)
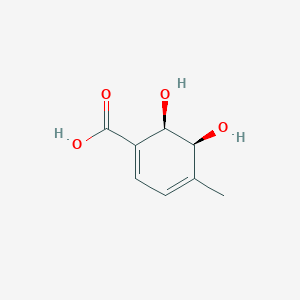
![n-[4-(4-Aminothieno[2,3-d]pyrimidin-5-yl)phenyl]-n'-(2-ethylbutyl)urea](/img/structure/B12578736.png)
![2-Cyclohexen-1-one, 2-[(S)-cyclohexylhydroxymethyl]-](/img/structure/B12578740.png)
